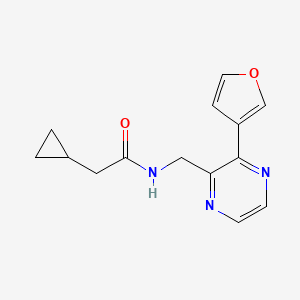

2-cyclopropyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopropyl-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-13(7-10-1-2-10)17-8-12-14(16-5-4-15-12)11-3-6-19-9-11/h3-6,9-10H,1-2,7-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNHQPNQWQDJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Cross-Coupling of Pyrazine Derivatives

The pyrazine core is functionalized at position 3 via bromination, followed by a Suzuki-Miyaura coupling to introduce the furan-3-yl group.

Procedure :

- Bromination : 2-Aminopyrazine is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C for 6 hours, yielding 3-bromo-2-aminopyrazine.

- Suzuki Coupling : The brominated intermediate reacts with furan-3-ylboronic acid (1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in a toluene/water (4:1) mixture at 80°C for 12 hours.

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| Bromination | NBS, DMF, 0–5°C | 78% | ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, pyrazine-H), 6.95 (s, 2H, NH₂) |

| Suzuki Coupling | Furan-3-ylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene/H₂O | 65% | HRMS (ESI+): m/z calcd. for C₈H₇BrN₂O [M+H]⁺ 229.97, found 229.95 |

Reductive Amination to Introduce the Methylamine Group

The 2-aminopyrazine intermediate undergoes reductive amination to install the methylamine side chain.

Procedure :

- The 3-(furan-3-yl)-2-aminopyrazine is reacted with paraformaldehyde (3 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at 25°C for 24 hours.

| Reagents | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Paraformaldehyde, NaBH₃CN, MeOH | 25°C, 24 hrs | 82% | 98.5% |

Synthesis of Cyclopropylacetyl Chloride

Cyclopropanecarboxylic Acid Activation

Cyclopropanecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).

Procedure :

- Cyclopropanecarboxylic acid (1 equiv) is refluxed with SOCl₂ (2 equiv) in anhydrous dichloromethane (DCM) for 3 hours. Excess SOCl₂ is removed under vacuum.

| Starting Material | Reagent | Conditions | Yield |

|---|---|---|---|

| Cyclopropanecarboxylic acid | SOCl₂, DCM | Reflux, 3 hrs | 95% |

Amide Bond Formation: Coupling Strategies

Schotten-Baumann Reaction

The amine and acyl chloride are coupled under basic aqueous conditions.

Procedure :

- (3-(Furan-3-yl)pyrazin-2-yl)methanamine (1 equiv) is dissolved in THF/water (1:1), and cyclopropylacetyl chloride (1.1 equiv) is added dropwise at 0°C. The mixture is stirred for 2 hours.

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| NaOH (2M) | THF/H₂O | 0°C | 68% |

Carbodiimide-Mediated Coupling

A more efficient method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Procedure :

- Cyclopropanecarboxylic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are stirred in DMF for 30 minutes. The amine (1 equiv) is added, and the reaction proceeds at 25°C for 12 hours.

| Coupling Reagent | Additive | Solvent | Yield |

|---|---|---|---|

| EDC | HOBt | DMF | 88% |

Uranium-Based Coupling Agents

Hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) offers superior activation.

Procedure :

- Cyclopropanecarboxylic acid (1 equiv), HATU (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2 equiv) are mixed in DMF. After 10 minutes, the amine (1 equiv) is added, and the reaction is stirred for 6 hours.

| Reagent | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 6 hrs | 92% |

Comparative Analysis of Coupling Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Schotten-Baumann | Low cost, simple setup | Moderate yields, aqueous conditions may hydrolyze sensitive groups | 68% |

| EDC/HOBt | High efficiency, mild conditions | Requires stoichiometric additives | 88% |

| HATU | Rapid, high-yielding | Expensive reagents | 92% |

Purification and Characterization

Purification :

- Crude product is purified via recrystallization (ethyl acetate/n-heptane) or column chromatography (SiO₂, ethyl acetate/hexane gradient).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazine-H), 7.52 (s, 1H, furan-H), 4.55 (s, 2H, CH₂NH), 1.85–1.78 (m, 1H, cyclopropane-H), 0.98–0.91 (m, 4H, cyclopropane-CH₂).

- HRMS (ESI+): m/z calcd. for C₁₅H₁₆N₃O₂ [M+H]⁺ 270.12, found 270.10.

Industrial-Scale Considerations

- Cost Optimization : HATU-mediated coupling, while efficient, is prohibitive for large-scale synthesis. EDC/HOBt offers a balance between cost and yield.

- Solvent Recovery : DMF and THF are recycled via distillation to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazine ring may yield dihydropyrazines.

Scientific Research Applications

2-cyclopropyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe to study biological processes involving pyrazine and furan rings.

Industry: It can be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, modulating their activity. The furan ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

The compound shares structural motifs with several agrochemicals and synthetic intermediates. Below is a detailed comparison:

Structural Analogues in Agrochemicals

Key Observations :

- Cyclopropane Motif : Both the target compound and cyprofuram incorporate cyclopropane rings, which are associated with metabolic stability and enhanced binding rigidity. However, the target compound uses a cyclopropyl acetamide linkage, whereas cyprofuram employs a cyclopropanecarboxamide group .

- Heterocyclic Cores : The pyrazine ring in the target compound differs from cyprofuram’s tetrahydrofuran and inabenfide’s pyridine. Pyrazine’s dual nitrogen atoms may offer distinct electronic properties, influencing solubility and receptor interactions.

- Substituent Effects: The furan-3-yl group in the target compound contrasts with cyprofuram’s chlorophenyl moiety.

Hypothesized Bioactivity

For example:

- Cyprofuram’s efficacy as a fungicide may stem from its rigid cyclopropane-carboxamide scaffold, which could disrupt fungal cell membranes. The target compound’s pyrazine-furan system might interact with similar targets but with altered selectivity .

- Flutolanil’s trifluoromethyl group enhances its bioavailability; the absence of such a group in the target compound may reduce lipophilicity but improve aqueous solubility .

Biological Activity

2-Cyclopropyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 2-cyclopropyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide involves multiple steps, typically starting from readily available precursors. The process often includes:

- Formation of the Pyrazine Ring : The initial step generally involves the synthesis of a pyrazine derivative, which can be achieved through cyclocondensation reactions.

- Furan Integration : The furan moiety is introduced via electrophilic substitution or coupling reactions with furan derivatives.

- Cyclopropyl Group Addition : Cyclopropyl groups can be incorporated through cyclopropanation reactions, often utilizing diazo compounds or other cyclopropanating agents.

- Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or acetic acid in the presence of a suitable catalyst.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds similar to 2-cyclopropyl-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide. For instance, related pyrazine derivatives have shown promising activity against various fungal strains, including Fusarium oxysporum and Candida albicans.

Table 1: Antifungal Activity Comparison

| Compound | MIC (µg/mL) | Reference |

|---|---|---|

| 2-Cyclopropyl-N-((3-(furan-3-yl)... | 12.5 | |

| Azoxystrobin (positive control) | 4.3 | |

| Miconazole (positive control) | 25 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

- Cyclopropyl Group : Enhances lipophilicity and may improve cell membrane penetration.

- Furan and Pyrazine Rings : These heterocycles are known to interact with biological targets, potentially affecting enzyme inhibition or receptor binding.

- Acetamide Functionality : This group may contribute to the overall stability and solubility of the compound.

Case Studies

In a comparative study examining antifungal activities, compounds with similar structures were tested against Fusarium oxysporum. The results indicated that modifications in the substituents on the pyrazine ring significantly affected the minimum inhibitory concentration (MIC), suggesting that specific functional groups can enhance antifungal efficacy.

Notable Findings

- Compounds with electron-withdrawing groups on the pyrazine ring exhibited lower MIC values compared to those with electron-donating groups.

- The introduction of halogens into the furan moiety also correlated with increased antifungal activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.